molecular formula C7H14N2 B122999 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 151213-42-2

cis-Octahydropyrrolo[3,4-b]pyridine

Cat. No.: B122999
CAS No.: 151213-42-2
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RQJHMYQMSA-N
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Description

Preparation Methods

The preparation of cis-Octahydropyrrolo[3,4-b]pyridine involves several synthetic routes. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine using a reducing agent. This intermediate is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of an alkali, the 2,3-dihalomethylpyridine undergoes a cyclization reaction with benzyl amine to form 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate yields this compound . This method is advantageous due to its simplicity, availability of raw materials, and mild reaction conditions, making it suitable for industrial production .

Chemical Reactions Analysis

cis-Octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of more saturated derivatives.

Common reagents used in these reactions include halogenated sulfoxides, reducing agents like hydrogen, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252010
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-42-2
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
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Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 2
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 3
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 4
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 5
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 6
cis-Octahydropyrrolo[3,4-b]pyridine

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